molecular formula C11H6Cl2F2N2O B14045410 2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

Cat. No.: B14045410
M. Wt: 291.08 g/mol
InChI Key: YZWZCQJDLRLAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine typically involves the reaction of 2,4-dichlorophenyl derivatives with difluoromethoxy reagents under controlled conditions. The process may include steps such as halogenation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides, amines, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A related compound with similar structural features.

    Difluoromethoxy derivatives: Compounds containing the difluoromethoxy group.

Uniqueness

2-(2,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H6Cl2F2N2O

Molecular Weight

291.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-(difluoromethoxy)pyrimidine

InChI

InChI=1S/C11H6Cl2F2N2O/c12-6-1-2-8(9(13)3-6)10-16-4-7(5-17-10)18-11(14)15/h1-5,11H

InChI Key

YZWZCQJDLRLAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.